(S)-N,1-Dimethylpiperidin-3-amine hydrochloride
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Overview
Description
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is a chemical compound with a piperidine ring structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its ability to act as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine: Similar structure but lacks the additional methyl group on the nitrogen atom.
N,N-Dimethylpiperidine: Similar structure but differs in the position of the methyl groups.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H17ClN2 |
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Molecular Weight |
164.67 g/mol |
IUPAC Name |
(3S)-N,1-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-4-3-5-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
CYSVWZLLQNBNKV-FJXQXJEOSA-N |
Isomeric SMILES |
CN[C@H]1CCCN(C1)C.Cl |
Canonical SMILES |
CNC1CCCN(C1)C.Cl |
Origin of Product |
United States |
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